2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile
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Overview
Description
The compound appears to contain a triazole ring, which is a type of heterocycle. Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The compound likely contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Triazoles are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis Techniques
The synthesis of complex triazoloquinazoline derivatives has been explored through various methodologies, showcasing the compound's relevance in the development of heterocyclic chemistry. A notable approach is the reaction of anthranilamide with isocyanates, leading to the creation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one through direct reflux in methanol or by stirring at room temperature in acetonitrile, which then cyclizes upon heating with an organic base (J. Chern et al., 1988). Additionally, the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones from 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of excess piperidine showcases the versatility of triazoloquinazoline frameworks in generating novel heterocyclic compounds (G. El‐Hiti, 1997).
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, including triazoloquinazoline compounds, demonstrated promising antiproliferative effects against a range of human tumor cell lines. Notably, compounds based on these scaffolds exhibited selective influence on ovarian cancer OVCAR-4 cells, indicating their potential for targeted cancer therapy (N. Pokhodylo et al., 2020).
Heterocyclic Chemistry Contributions
The exploration of fused isoquinoline systems from reactions of an iminoisocoumarin with nitrogen nucleophiles extends the application of triazoloquinazoline derivatives in the field of heterocyclic chemistry. This versatility is crucial for the synthesis of novel compounds with potential pharmacological activities (L. Deady et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the bromodomain-containing protein 4 (brd4), a key epigenetic regulator in cancer . BRD4 is the most important functional protein in the bromodomain and superterminal family protein (BET) family, which contains two bromodomains and one superterminal domain .
Mode of Action
Similar compounds have been shown to regulate cell proliferation and apoptosis by recruiting positive transcription elongation factor (ptefb) to activate c-myc, c-jun, etc, therefore playing an important role in the occurrence and development of tumors and the infiltration and migration processes of tumor cells .
Biochemical Pathways
Similar compounds have been shown to affect the pathways involving c-myc and c-jun .
Pharmacokinetics
Similar compounds have been shown to have excellent thermal stability .
Result of Action
Similar compounds have been shown to have excellent calculated detonation performance .
Action Environment
Similar compounds have been shown to exhibit excellent insensitivity toward external stimuli .
Properties
IUPAC Name |
2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11(2)7-9-19-14(22)12-5-3-4-6-13(12)21-15(19)18-20(10-8-17)16(21)23/h3-6,11H,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGRMAVRJIMSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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